![molecular formula C22H20N2O7 B2466466 Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-12-8](/img/structure/B2466466.png)
Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C22H20N2O7 and its molecular weight is 424.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Therapeutic Targets
Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate and its analogs have been identified as potent inhibitors of Steroidogenic Factor 1 (SF-1), a transcription factor in the nuclear receptor superfamily. SF-1 plays a crucial role in the regulation of steroidogenic and reproductive genes. The selective inhibitory chemical probes of SF-1 were discovered through ultra-high-throughput screening, with certain isoquinolinones yielding submicromolar IC50 values, indicating significant potency. These compounds were confirmed to retain their potency in physiological functional assays employing the full-length SF-1 protein and its native response element. The specificity of these isoquinolinones was validated via functional assays for other receptors, suggesting potential as valuable chemical probes to investigate the therapeutic implications of SF-1 modulation in various diseases (Madoux et al., 2008).
Structural and Theoretical Insights
The compound and its derivatives have been subject to extensive structural analysis. Crystal structure and Hirshfeld surface analysis have provided intricate details about the molecular geometry and intermolecular interactions. These studies elucidate the compound's molecular structure, offering insights into its physicochemical properties and potential interactions with biological targets (Filali Baba et al., 2019). Furthermore, quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed to determine the relationship between the molecular structure of certain derivatives and their efficiency as corrosion inhibitors, providing a theoretical basis for understanding the compound's reactivity and stability in various environments (Zarrouk et al., 2014).
Cytotoxic Activity and Cancer Research
Several studies have synthesized and characterized derivatives of the compound to evaluate their cytotoxic activity against various cancer cell lines, such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). These studies contribute to the understanding of the compound's potential as an anticancer agent, indicating its ability to induce cytotoxic effects in malignant cells (Nguyen et al., 2019). Additionally, one of the derivatives has shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, key targets in cancer therapy, thereby indicating its potential as a dual inhibitor in cancer treatment (Riadi et al., 2021).
properties
IUPAC Name |
ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-2-28-21(26)12-29-17-5-3-4-16-15(17)8-9-24(22(16)27)11-20(25)23-14-6-7-18-19(10-14)31-13-30-18/h3-10H,2,11-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZDWIUFHGSKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.